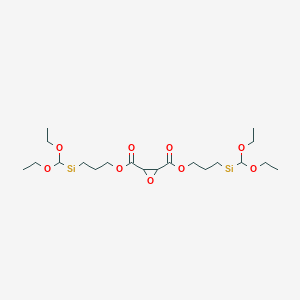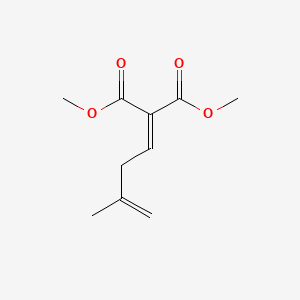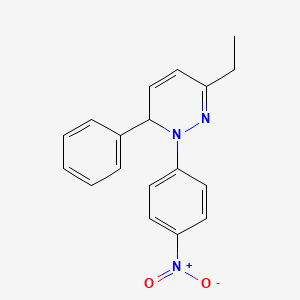
3-Ethyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine is an organic compound that belongs to the class of dihydropyridazines This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2 The compound also features an ethyl group at position 3, a nitrophenyl group at position 1, and a phenyl group at position 6
準備方法
The synthesis of 3-Ethyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine can be achieved through several synthetic routes. One common method involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions in ethanol, leading to the formation of the desired dihydropyridazine compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
化学反応の分析
3-Ethyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridazine derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Ethyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3-Ethyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds also contain nitrogen atoms in their ring structure and exhibit similar biological activities.
1,3,4-Thiadiazole derivatives: These compounds have a sulfur atom in their ring structure and are known for their antimicrobial and antifungal properties.
Pyrimidine derivatives: These compounds contain nitrogen atoms in their ring structure and are widely studied for their therapeutic potential.
The uniqueness of this compound lies in its specific structural features, such as the presence of both nitrophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
89547-00-2 |
|---|---|
分子式 |
C18H17N3O2 |
分子量 |
307.3 g/mol |
IUPAC名 |
6-ethyl-2-(4-nitrophenyl)-3-phenyl-3H-pyridazine |
InChI |
InChI=1S/C18H17N3O2/c1-2-15-8-13-18(14-6-4-3-5-7-14)20(19-15)16-9-11-17(12-10-16)21(22)23/h3-13,18H,2H2,1H3 |
InChIキー |
ROOVKSSXATZKTL-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



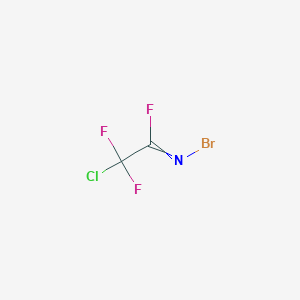
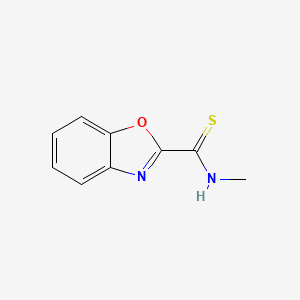

silane](/img/structure/B14373206.png)

![N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide](/img/structure/B14373214.png)

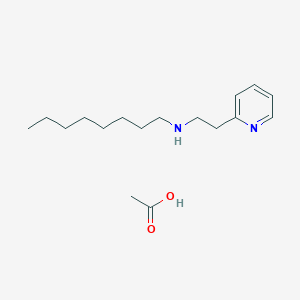
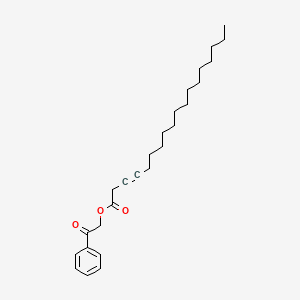
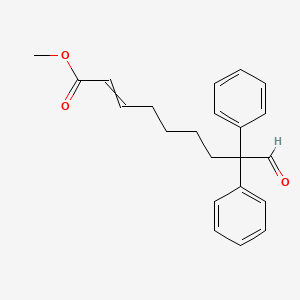
![2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol](/img/structure/B14373248.png)
